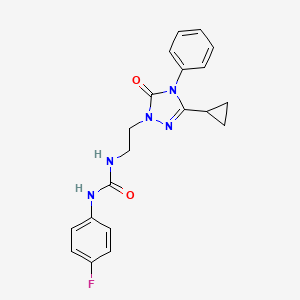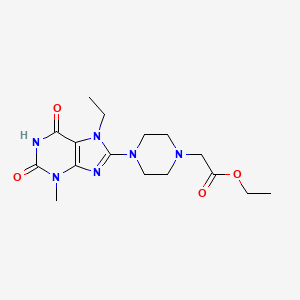
2-Piperidin-2-yl-5-(trifluoromethyl)pyrimidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Piperidin-2-yl-5-(trifluoromethyl)pyrimidine;hydrochloride” is a chemical compound . It is a derivative of pyrimidine, a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidines and their derivatives have been described with a wide range of biological potential .
Aplicaciones Científicas De Investigación
Metabolic Pathways and Pharmacokinetics
The metabolism, excretion, and pharmacokinetics of compounds related to 2-Piperidin-2-yl-5-(trifluoromethyl)pyrimidine;hydrochloride have been extensively studied. For instance, the disposition of dipeptidyl peptidase IV inhibitors in rats, dogs, and humans after oral administration shows significant findings in the context of type 2 diabetes treatment. Studies reveal that these compounds are primarily eliminated through both metabolism and renal clearance, with the major route of metabolism involving hydroxylation at the pyrimidine ring and other pathways including amide hydrolysis, N-dealkylation, and conjugation processes (Sharma et al., 2012).
Chemical Synthesis and Properties
Research on the synthesis and properties of related compounds underscores the versatility of the pyrimidine scaffold in developing new ligands with potential pharmaceutical applications. For example, modifications at the C(5) position of pyrimidine nuclei to improve water solubility have led to the development of compounds with significant potential as adenosine receptor antagonists (Baraldi et al., 2012). Additionally, the condensation of 2-aminofluorene with dibromoalkanes presents a method for preparing N, N′-(2-fluorenyl) derivatives, expanding the synthetic toolkit for developing novel pharmaceuticals (Barak, 1968).
Molecular Dynamics and Quantum Chemical Studies
Quantum chemical calculations and molecular dynamics simulations of piperidine derivatives have been utilized to investigate their adsorption and corrosion inhibition properties on iron surfaces. These studies provide insights into the global reactivity parameters and binding energies, offering a foundation for developing new materials with enhanced performance (Kaya et al., 2016).
Antimicrobial Activity
The synthesis and evaluation of piperidine-containing pyrimidine imines and thiazolidinones under microwave irradiation have shown promising antibacterial activity. This underscores the potential of these compounds in developing new antimicrobial agents, highlighting the importance of the pyrimidine scaffold in medicinal chemistry (C.Merugu et al., 2010).
Direcciones Futuras
Piperidine and its derivatives represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-Piperidin-2-yl-5-(trifluoromethyl)pyrimidine;hydrochloride”, is an important task of modern organic chemistry .
Mecanismo De Acción
Target of Action
It is known that piperidine derivatives, which include this compound, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
Piperidine-containing compounds are known to interact with various biological targets, leading to different pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biochemical reactions .
Result of Action
Piperidine derivatives are known to have various pharmacological applications .
Propiedades
IUPAC Name |
2-piperidin-2-yl-5-(trifluoromethyl)pyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3.ClH/c11-10(12,13)7-5-15-9(16-6-7)8-3-1-2-4-14-8;/h5-6,8,14H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVFQXOCVBOFQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC=C(C=N2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
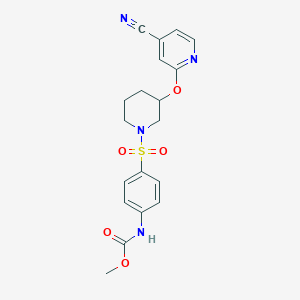

![Ethyl 2-[3-(2-hydroxyethyl)-2-(4-methoxyphenyl)imino-1,3-thiazol-4-yl]acetate](/img/structure/B2599319.png)

![[2-mercapto-1-(4-methoxybenzyl)-1H-imidazol-5-yl]methanol](/img/structure/B2599322.png)
![1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2599323.png)
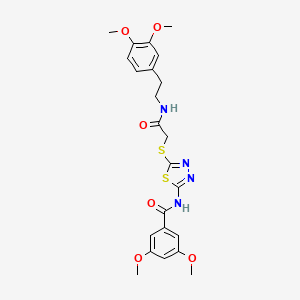
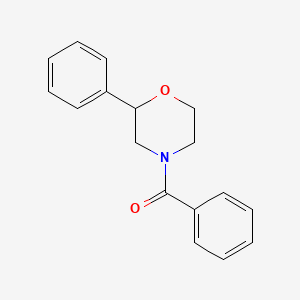
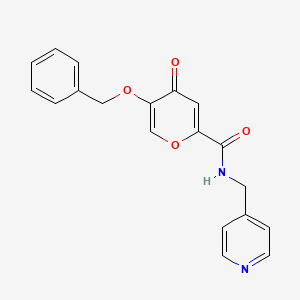
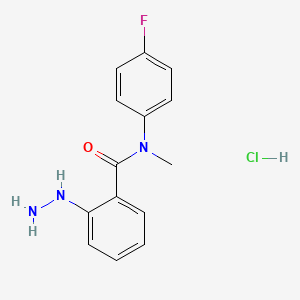
![4-[(2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2599331.png)
![2-[4-(Trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2599333.png)
